molecular formula C9H13NO4S3 B2781203 4-Methylsulfanyl-2-(thiophene-2-sulfonylamino)-butyric acid CAS No. 82068-29-9

4-Methylsulfanyl-2-(thiophene-2-sulfonylamino)-butyric acid

Cat. No.: B2781203
CAS No.: 82068-29-9
M. Wt: 295.39
InChI Key: STIVWJFLTMFQAK-UHFFFAOYSA-N
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Description

4-Methylsulfanyl-2-(thiophene-2-sulfonylamino)-butyric acid is a chemical compound of interest in biochemical research. The structure of this molecule, which incorporates both methylsulfanyl and thiophene-2-sulfonylamino functional groups, suggests potential for various research applications. Researchers are investigating the properties and reactivity of such complex organosulfur compounds. This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic use. Specific details regarding its mechanism of action, primary applications, and exact research value are still under investigation. Please consult the product's COA (Certificate of Analysis) or contact us for more precise information.

Properties

IUPAC Name

4-methylsulfanyl-2-(thiophen-2-ylsulfonylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4S3/c1-15-6-4-7(9(11)12)10-17(13,14)8-3-2-5-16-8/h2-3,5,7,10H,4,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STIVWJFLTMFQAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NS(=O)(=O)C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylsulfanyl-2-(thiophene-2-sulfonylamino)-butyric acid typically involves multiple steps, starting with the preparation of the thiophene ring The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions The sulfonylation of the thiophene ring is achieved using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Methylsulfanyl-2-(thiophene-2-sulfonylamino)-butyric acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a thiol group.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methylsulfanyl-2-(thiophene-2-sulfonylamino)-butyric acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an anti-inflammatory and anti-cancer agent.

    Industry: Used in the development of new materials with unique electronic properties.

Mechanism of Action

The mechanism of action of 4-Methylsulfanyl-2-(thiophene-2-sulfonylamino)-butyric acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The thiophene ring can also interact with biological membranes, affecting their properties and function.

Comparison with Similar Compounds

Key Structural Analogs

The closest structural analog identified is 3-Phenyl-2-(thiophene-2-sulfonylamino)-propionic acid (CAS: 82068-16-4, Catalog Number: 012002), which shares the thiophene-sulfonylamino group but differs in backbone and substituents . A comparative analysis is provided below:

Property 4-Methylsulfanyl-2-(thiophene-2-sulfonylamino)-butyric Acid 3-Phenyl-2-(thiophene-2-sulfonylamino)-propionic Acid
Molecular Formula C₉H₁₃NO₄S₃ C₁₃H₁₃NO₄S₂
Molecular Weight 295.40 g/mol 311.38 g/mol
Backbone Structure Butyric acid (4 carbons) Propionic acid (3 carbons)
Substituent at Position 2 Thiophene-2-sulfonylamino Thiophene-2-sulfonylamino
Substituent at Position 3/4 Methylsulfanyl (-SCH₃) at C4 Phenyl (-C₆H₅) at C3

Functional Implications

Hydrophobicity and Solubility: The methylsulfanyl group in the target compound introduces moderate hydrophobicity, whereas the phenyl group in the analog enhances hydrophobicity significantly. This difference may influence solubility in organic vs. aqueous media. The longer butyric acid backbone (vs.

The methylsulfanyl group (electron-donating via sulfur’s lone pairs) may modulate reactivity differently compared to the phenyl group (electron-withdrawing via resonance).

Potential Applications: While neither compound’s specific uses are detailed in the evidence, sulfonamide derivatives are commonly explored as enzyme inhibitors, antibiotics, or agrochemicals. For example, structurally related sulfonylurea herbicides (e.g., triflusulfuron methyl ester) share sulfonyl-amino motifs but differ in core structures .

Comparison with Broader Sulfur-Containing Compounds

Volatile Fatty Acids (VFAs)

Evidence from fermentation studies highlights butyric acid and propionic acid as common VFAs . While these lack sulfonyl or thiophene groups, their carboxylic acid backbones provide a baseline for understanding the behavior of modified acids like the target compound:

  • Butyric acid (C₄H₈O₂): Smaller and less complex, with applications in biofuel production and microbial metabolism.
  • Propionic acid (C₃H₆O₂): Similar backbone to the analog in Section 2.1 but without sulfonamide functionality.

Sulfonamide Derivatives

  • 2-Methylbutyric acid (CAS: 116-53-0): A branched-chain carboxylic acid used as an intermediate in chemical synthesis . Unlike the target compound, it lacks sulfonyl or thiophene groups.
  • Sulfonylurea Herbicides (e.g., metsulfuron methyl ester): Feature sulfonylurea bridges but are distinct from sulfonamide-thiophene hybrids .

Biological Activity

4-Methylsulfanyl-2-(thiophene-2-sulfonylamino)-butyric acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that contributes to its biological activity. Its molecular formula is C₉H₁₃N₃O₂S₃, and it includes functional groups that may interact with various biological targets.

PropertyValue
Molecular Weight273.39 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

The biological activity of 4-Methylsulfanyl-2-(thiophene-2-sulfonylamino)-butyric acid is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies indicate that it may function as an inhibitor of certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases.

Antioxidant Activity

Research has shown that the compound exhibits significant antioxidant properties. It has been tested for its ability to scavenge free radicals, which are implicated in oxidative stress and related diseases.

  • Case Study : In vitro assays demonstrated that 4-Methylsulfanyl-2-(thiophene-2-sulfonylamino)-butyric acid reduced oxidative stress markers in cell cultures, indicating its potential as an antioxidant agent.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

  • Research Findings : In a study involving animal models of inflammation, administration of the compound resulted in decreased levels of TNF-alpha and IL-6, suggesting a modulatory effect on the inflammatory response.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of 4-Methylsulfanyl-2-(thiophene-2-sulfonylamino)-butyric acid have yielded promising results. It has shown activity against several bacterial strains.

  • Case Study : A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli, revealing significant inhibitory effects at certain concentrations.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Compound NameBiological Activity
4-Methylthio-2-(thiophene-2-sulfonylamino)-butyric acidModerate antioxidant activity
4-Methylsulfanyl-2-(pyridine-3-sulfonylamino)-butyric acidHigher anti-inflammatory effects

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Methylsulfanyl-2-(thiophene-2-sulfonylamino)-butyric acid, and what key intermediates should be prioritized?

  • Methodological Answer : The synthesis typically involves coupling a thiophene-2-sulfonyl chloride derivative with a 4-methylsulfanyl-2-aminobutyric acid precursor. Key intermediates include the sulfonyl chloride (for introducing the thiophene sulfonamide group) and a protected aminobutyric acid backbone. Coupling agents like EDC/HOBt or DCC can facilitate amide bond formation. Post-synthesis, prioritize purification via column chromatography and validate intermediates using thin-layer chromatography (TLC). For characterization, follow protocols requiring NMR (1H, 13C), IR, and mass spectrometry to confirm structural integrity .

Q. How should researchers address chromatographic separation challenges for stereoisomers or epimers of this compound?

  • Methodological Answer : Epimer separation can be achieved by optimizing mobile phase composition (e.g., adjusting ratios of acetonitrile/water or adding ion-pairing agents) and employing chiral stationary phases in HPLC. Minor adjustments in temperature or flow rate may resolve co-eluting isomers, as noted in pharmacopeial guidelines for similar sulfonamide derivatives . Validate separation using spiked samples or enantiomerically pure standards.

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodological Answer : Essential techniques include:

  • NMR spectroscopy (1H, 13C, DEPT) to confirm backbone structure and substituent positions.
  • High-resolution mass spectrometry (HRMS) for molecular formula validation.
  • HPLC with UV/Vis detection to assess purity (>95% by area normalization).
  • IR spectroscopy to verify functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹).
    Follow standardized protocols for new compounds, including microanalysis for elemental composition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assay systems?

  • Methodological Answer : Discrepancies may arise from variations in solubility, stability, or assay conditions. To address this:

  • Solubility optimization : Use co-solvents (e.g., DMSO/PBS mixtures) and reference solubility data for structurally related sulfonamides .
  • Stability studies : Monitor compound degradation via LC-MS under assay conditions (e.g., pH, temperature).
  • Orthogonal assays : Validate activity using both cell-based and enzymatic assays to rule out off-target effects.

Q. What strategies are effective in determining the crystal structure of this compound to elucidate its conformation and intermolecular interactions?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Grow crystals via slow evaporation from a solvent system (e.g., ethanol/water). For sulfonamide derivatives, intermolecular hydrogen bonding between sulfonamide groups and water/backbone atoms often stabilizes the lattice. Refinement software (e.g., SHELX) can model thermal parameters and validate bond lengths/angles, as demonstrated in crystallographic studies of analogous compounds .

Q. How does the electronic nature of the thiophene sulfonamide group influence the compound's reactivity in nucleophilic or electrophilic reactions?

  • Methodological Answer : The electron-withdrawing sulfonamide group activates the thiophene ring toward electrophilic substitution at the 5-position. Computational methods (e.g., DFT calculations) can map electron density to predict reactivity. Experimentally, monitor reactions using NMR kinetics or track intermediates via LC-MS. For nucleophilic attacks (e.g., hydrolysis), assess pH-dependent stability and identify degradation products .

Methodological Notes

  • Stereochemical Analysis : For epimer resolution, consider circular dichroism (CD) spectroscopy or chiral derivatization followed by HPLC .
  • Biological Assay Design : Include positive controls (e.g., known sulfonamide inhibitors) and validate membrane permeability using Caco-2 cell models.
  • Data Reproducibility : Document chromatographic conditions (column type, gradient program) and NMR acquisition parameters (solvent, temperature) to enable replication .

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